Aliskiren Hemifumarate (SSSRisomer) Impurity
CAS No.: 1630036-82-6
Cat. No.: VC0192976
Molecular Formula: C30H53N3O6 . 0.5 (C4H4O4)
Molecular Weight: 551.77 0.5x116.07
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630036-82-6 |
|---|---|
| Molecular Formula | C30H53N3O6 . 0.5 (C4H4O4) |
| Molecular Weight | 551.77 0.5x116.07 |
| IUPAC Name | (2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m1./s1 |
| SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
| Appearance | Solid Powder |
Introduction
Chemical Properties and Structural Characteristics
Aliskiren Hemifumarate (SSSR isomer) Impurity is chemically identified as (2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid. This compound possesses a specific stereochemical configuration that distinguishes it from the parent drug and other stereoisomers. The stereochemical designation "SSSR" refers to the absolute configuration of the chiral carbon atoms at positions 2, 4, 5, and 7 of the aliskiren molecule.
The physical and chemical properties of this impurity are summarized in the following table:
| Parameter | Specification |
|---|---|
| CAS Number | 1630036-82-6 |
| Molecular Formula | C30H53N3O6 · 0.5(C4H4O4) |
| Molecular Weight | 551.77 · 0.5×116.07 g/mol |
| Physical Appearance | Solid Powder |
| Standard Purity | >95% |
| SMILES Notation | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
The compound's structure includes the characteristic hemifumarate salt form, with the main aliskiren moiety containing multiple chiral centers that determine its stereochemical identity and differentiate it from other isomeric impurities.
Origin and Formation in Pharmaceutical Manufacturing
The SSSR isomer impurity arises during the synthesis of aliskiren hemifumarate as a result of the complex stereochemical challenges involved in pharmaceutical manufacturing. Aliskiren, a direct renin inhibitor used in the treatment of hypertension, contains multiple stereocenters that must be carefully controlled during synthesis. The formation of the SSSR isomer typically results from incomplete stereochemical control during critical steps of the synthetic pathway.
The parent drug aliskiren works by inhibiting renin, an enzyme involved in the initial and rate-limiting step of the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation . Any stereochemical variations can potentially impact the drug's efficacy and safety profile, necessitating careful monitoring and control of such impurities.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents the primary analytical method for the detection and quantification of Aliskiren Hemifumarate (SSSR isomer) Impurity. Advanced chiral stationary phases have been developed that allow for the separation and identification of stereoisomers with high precision .
A validated HPLC method utilizing an immobilized-type Chiralpak IC chiral stationary phase has been established for the enantioseparation of aliskiren hemifumarate and its stereoisomers. This method employs a mixture of acetonitrile-n-butylamine 100:0.1 (v/v) as a mobile phase with a flow rate of 1.0 mL/min and ultraviolet detection at 228 nm . This analytical approach achieves a resolution greater than 3.0 between the stereoisomers and can detect the R-isomer to a level of 0.2 μg/mL, demonstrating its high sensitivity and selectivity .
Validation Parameters
The analytical methods for detecting and quantifying the SSSR isomer impurity have been validated according to International Conference on Harmonization (ICH) guidelines, ensuring their robustness for routine evaluation in quality control laboratories . These validated methods are essential for maintaining consistent pharmaceutical quality across manufacturing batches.
Comparison with Other Aliskiren Impurities
The SSSR isomer represents one of several stereoisomeric impurities that can be present in aliskiren hemifumarate. A comprehensive comparison of these stereoisomers and other related impurities provides valuable insights into their structural relationships and potential differences in physicochemical properties.
Stereoisomeric Impurities
The following table presents a comparison of the SSSR isomer with other stereoisomeric impurities of aliskiren hemifumarate:
| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| Aliskiren Hemifumarate (SSSR isomer) | C30H53N3O6 · 0.5(C4H4O4) | 551.77 · 0.5×116.07 | 2S,4S,5S,7R |
| Aliskiren Hemifumarate (RRRS isomer) | C30H53N3O6 · 0.5(C4H4O4) | 551.77 · 0.5×116.07 | 2R,4R,5R,7S |
| Aliskiren Hemifumarate (RRRR isomer) | C30H53N3O6 · 0.5(C4H4O4) | 551.77 · 0.5×116.07 | 2R,4R,5R,7R |
| Aliskiren Hemifumarate (RSSS isomer) | C30H53N3O6 · 0.5(C4H4O4) | 551.77 · 0.5×116.07 | 2R,4S,5S,7S |
These stereoisomers share identical molecular formulas and weights but differ in the spatial arrangement of atoms around the four chiral centers, resulting in distinct three-dimensional structures and potentially different biological activities .
Other Structural Impurities
In addition to stereoisomeric impurities, aliskiren hemifumarate may contain other structural impurities that differ in molecular composition:
| Impurity Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Desmethoxy Aliskiren Impurity | C29H51N3O5 · 0.5(C4H4O4) | 521.75 · 0.5×116.07 |
| Hydroxy Aliskiren Impurity | C30H53N3O7 · 0.5(C4H4O4) | 567.77 · 0.5×116.07 |
| Aliskiren Michael Adduct-1 Impurity | C34H57N3O10 | 667.85 |
| Aliskiren Acid Impurity Sodium Salt | C30H51N2O7 · Na | 551.75 · 22.99 |
These structural variants may result from different reaction pathways during synthesis, degradation processes, or other chemical transformations .
Regulatory Considerations and Specifications
Reference Standards
Implications for Pharmaceutical Development and Manufacturing
Understanding and controlling the SSSR isomer impurity has significant implications for the development and manufacturing of aliskiren-containing pharmaceuticals. The stereoselective synthesis of aliskiren presents considerable challenges due to the presence of multiple chiral centers, requiring sophisticated synthetic approaches and careful process control.
Manufacturers must implement robust analytical methods for monitoring the SSSR isomer levels throughout the production process and in the final drug product. The development of chiral separation techniques has been crucial in this regard, enabling precise quantification of stereoisomeric impurities even at low concentrations .
Research Applications and Future Directions
The SSSR isomer impurity serves as an important research tool in pharmaceutical science. As a well-characterized compound with defined stereochemistry, it provides valuable insights into structure-activity relationships and the impact of stereochemical variations on drug efficacy and safety.
Future research directions may include developing improved synthetic methods to minimize the formation of the SSSR isomer during aliskiren production, further optimizing analytical techniques for even more sensitive detection, and investigating potential biological activities of this stereoisomer compared to the parent drug .
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